molecular formula C10H12O3 B14311368 1-(4-Hydroxy-2-methoxy-3-methylphenyl)ethan-1-one CAS No. 118824-97-8

1-(4-Hydroxy-2-methoxy-3-methylphenyl)ethan-1-one

Cat. No.: B14311368
CAS No.: 118824-97-8
M. Wt: 180.20 g/mol
InChI Key: CCQGUHQJIFXYOW-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-2-methoxy-3-methylphenyl)ethan-1-one, also known as paeonol, is an organic compound with the molecular formula C10H12O3. It is a phenolic ketone that is naturally found in the root bark of Paeonia suffruticosa, a plant commonly used in traditional Chinese medicine. Paeonol is known for its diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Hydroxy-2-methoxy-3-methylphenyl)ethan-1-one can be synthesized through several methods:

  • Friedel-Crafts Acylation: : This method involves the acylation of 4-hydroxy-2-methoxy-3-methylbenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

  • Oxidation of 1-(4-Hydroxy-2-methoxy-3-methylphenyl)ethanol: : This method involves the oxidation of the corresponding alcohol using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent (chromic acid in sulfuric acid).

Industrial Production Methods

In industrial settings, the production of this compound often involves the optimization of the Friedel-Crafts acylation process. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxy-2-methoxy-3-methylphenyl)ethan-1-one undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding quinones or carboxylic acids using strong oxidizing agents.

  • Reduction: : Reduction of the ketone group can yield the corresponding alcohol, 1-(4-Hydroxy-2-methoxy-3-methylphenyl)ethanol, using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : The hydroxyl group can undergo substitution reactions, such as esterification or etherification, to form esters or ethers, respectively.

Common Reagents and Conditions

    Oxidizing Agents: Pyridinium chlorochromate (PCC), Jones reagent, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Aluminum chloride (for Friedel-Crafts acylation), sulfuric acid (for esterification).

Major Products

    Oxidation: Quinones, carboxylic acids.

    Reduction: 1-(4-Hydroxy-2-methoxy-3-methylphenyl)ethanol.

    Substitution: Esters, ethers.

Scientific Research Applications

1-(4-Hydroxy-2-methoxy-3-methylphenyl)ethan-1-one has a wide range of applications in scientific research:

  • Chemistry: : Used as a starting material for the synthesis of more complex organic molecules. Its phenolic structure makes it a useful intermediate in the synthesis of various pharmaceuticals and agrochemicals.

  • Biology: : Studied for its biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects. It is used in cell culture studies to investigate its effects on cellular processes and pathways.

  • Medicine: : Explored for its potential therapeutic applications, particularly in the treatment of inflammatory diseases, cardiovascular disorders, and cancer. It is also used in traditional medicine formulations.

  • Industry: : Utilized in the production of fragrances and flavoring agents due to its pleasant aroma. It is also used as an additive in cosmetics and personal care products.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-2-methoxy-3-methylphenyl)ethan-1-one involves several molecular targets and pathways:

  • Anti-inflammatory: : Inhibits the production of pro-inflammatory cytokines and mediators such as nitric oxide and prostaglandins by modulating the activity of enzymes like cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS).

  • Antioxidant: : Scavenges free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative stress and damage. It enhances the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

  • Antimicrobial: : Disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death. It also inhibits the growth and proliferation of microbial cells by interfering with their metabolic processes.

Comparison with Similar Compounds

1-(4-Hydroxy-2-methoxy-3-methylphenyl)ethan-1-one can be compared with other similar compounds, such as:

  • 4-Hydroxyacetophenone: : Lacks the methoxy group, resulting in different chemical reactivity and biological activity.

  • Vanillin (4-Hydroxy-3-methoxybenzaldehyde): : Contains an aldehyde group instead of a ketone, leading to different applications and properties.

  • Acetovanillone (4-Hydroxy-3-methoxyacetophenone): : Similar structure but lacks the methyl group, affecting its chemical behavior and biological effects.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and a broad spectrum of biological activities.

Properties

IUPAC Name

1-(4-hydroxy-2-methoxy-3-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-6-9(12)5-4-8(7(2)11)10(6)13-3/h4-5,12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCQGUHQJIFXYOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)C(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40556399
Record name 1-(4-Hydroxy-2-methoxy-3-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118824-97-8
Record name 1-(4-Hydroxy-2-methoxy-3-methylphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118824-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Hydroxy-2-methoxy-3-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40556399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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